molecular formula C12H16O3 B3059481 Methyl 2-(4-isopropoxyphenyl)acetate CAS No. 29056-05-1

Methyl 2-(4-isopropoxyphenyl)acetate

Cat. No.: B3059481
CAS No.: 29056-05-1
M. Wt: 208.25 g/mol
InChI Key: IXIIOTCCONXDNO-UHFFFAOYSA-N
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Description

Methyl 2-(4-isopropoxyphenyl)acetate is an organic ester compound characterized by a phenyl ring substituted with an isopropoxy group at the para position, linked to a methyl acetate moiety. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. The isopropoxy group (-OCH(CH₃)₂) contributes to its lipophilicity, while the ester functionality renders it reactive under hydrolytic or enzymatic conditions.

Properties

IUPAC Name

methyl 2-(4-propan-2-yloxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)15-11-6-4-10(5-7-11)8-12(13)14-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIIOTCCONXDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335508
Record name methyl 2-(4-isopropoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29056-05-1
Record name Methyl 4-(1-methylethoxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29056-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(4-isopropoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-isopropoxyphenyl)acetate typically involves the esterification of 2-(4-isopropoxyphenyl)acetic acid with methanol. One common method includes heating 2-(4-isopropoxyphenyl)acetic acid with methanol in the presence of an acid catalyst . Another method involves refluxing this compound with sodium hydroxide in a methanol/water solution for 2 hours .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process typically involves continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-isopropoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-(4-isopropoxyphenyl)acetic acid.

    Reduction: 2-(4-isopropoxyphenyl)ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-isopropoxyphenyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(4-isopropoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share a phenylacetate ester backbone but differ in substituents, leading to variations in physicochemical properties and applications:

Table 1: Key Structural and Identifier Comparisons
Compound Name Substituent(s) Molecular Formula CAS Number References
Methyl 2-(4-isopropoxyphenyl)acetate (Target) 4-isopropoxy C₁₂H₁₆O₃ N/A N/A
Ethyl 2-(4-cyanophenyl)acetate 4-cyano, ethyl ester C₁₁H₁₁NO₂ 67237-76-7
Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate 4-hydroxy, cyclopropylamino C₁₂H₁₅NO₃ 1235011-96-7
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate 4-(epoxypropoxy) C₁₂H₁₄O₄ 4371-01-1
Methyl 2-(4-acetylphenyl)acetate 4-acetyl C₁₁H₁₂O₃ 20051-06-3
Key Observations:

Substituent Polarity: The 4-cyano group in Ethyl 2-(4-cyanophenyl)acetate increases polarity compared to the isopropoxy group, enhancing solubility in polar solvents .

Reactive Functionalities :

  • The epoxypropoxy group in Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate confers reactivity, making it suitable for polymer crosslinking or electrophilic addition reactions .
  • The acetyl group in Methyl 2-(4-acetylphenyl)acetate may serve as a site for further chemical modifications (e.g., condensation reactions) .

Ester Group Variations: Ethyl vs. methyl esters (e.g., Ethyl 2-(4-cyanophenyl)acetate vs. Methyl 2-(4-acetylphenyl)acetate) influence volatility and hydrolysis rates, with ethyl esters generally being more lipophilic .

Table 2: Inferred Properties Based on Substituents
Compound Name Molecular Weight (g/mol) Predicted Solubility Safety Considerations
This compound 208.25 Low (lipophilic) Likely requires standard ester handling
Ethyl 2-(4-cyanophenyl)acetate 189.21 Moderate in polar solvents Avoid inhalation; use PPE
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate 238.24 Low (epoxide reactivity) Handle with inert atmospheres
Methyl 2-(4-acetylphenyl)acetate 192.21 Moderate in acetone/DMSO Use respiratory protection
  • Safety: Methyl 2-(4-acetylphenyl)acetate requires precautions against inhalation and skin contact, as detailed in its Safety Data Sheet (SDS) .

Biological Activity

Methyl 2-(4-isopropoxyphenyl)acetate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derivative characterized by a phenyl ring substituted with an isopropoxy group. The synthesis of this compound typically involves the reaction of 4-isopropoxyphenol with methyl acetate under acidic or basic conditions, often utilizing catalysts to enhance yield.

Synthesis Methodology

StepReagentsConditionsYield
14-Isopropoxyphenol, Methyl AcetateAcidic mediumVariable
2Catalysts (e.g., H2SO4)RefluxImproved

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. It has been shown to inhibit the proliferation of U937 human myeloid leukemia cells without inducing cytotoxicity, suggesting a selective mechanism of action that warrants further investigation .

Case Study: U937 Cell Line

  • Cell Line : U937 (human myeloid leukemia)
  • Treatment : this compound
  • Outcome : Inhibition of cell proliferation observed
  • Mechanism : Potential modulation of apoptotic pathways

Inhibition of Matrix Metalloproteinases (MMPs)

This compound has also been investigated for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-1. Inhibiting MMPs is crucial in cancer therapy as they play a role in tumor metastasis and degradation of the extracellular matrix. Preliminary results indicate that this compound may have a favorable IC50 value, indicating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the phenyl ring or ester moiety can significantly influence its potency and selectivity.

Key Findings in SAR Studies

  • Substituents : The presence of the isopropoxy group enhances lipophilicity, potentially increasing membrane permeability.
  • Positioning : The para position substitution on the phenyl ring appears critical for maintaining biological activity.

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameIC50 (µM) against MMP-1Anticancer Activity
This compoundX (to be determined)Yes
Compound AYNo
Compound BZYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-isopropoxyphenyl)acetate
Reactant of Route 2
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Methyl 2-(4-isopropoxyphenyl)acetate

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